4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide
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Overview
Description
4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide is an organic compound with the molecular formula C12H15F2NO2 It is a derivative of cyclohexane carboxamide, featuring a furan ring and two fluorine atoms attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid, furan-2-carbaldehyde, and a fluorinating agent.
Formation of Intermediate: The cyclohexane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation: The acid chloride is then reacted with furan-2-carbaldehyde in the presence of a base such as triethylamine (TEA) to form the intermediate N-(furan-2-ylmethyl)cyclohexane-1-carboxamide.
Fluorination: Finally, the intermediate is subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the two fluorine atoms at the 4,4-positions of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(furan-2-ylmethyl)cyclohexane-1-amine.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used in studies investigating the biological activity of fluorinated compounds and their interactions with biological molecules.
Industrial Chemistry: It may serve as an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-N-(phenylmethyl)cyclohexane-1-carboxamide: Similar structure but with a phenyl group instead of a furan ring.
4,4-Difluoro-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
4,4-Difluoro-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide imparts unique electronic and steric properties compared to its analogs. The furan ring is more electron-rich and can participate in different types of interactions, making this compound potentially more versatile in various applications.
Properties
IUPAC Name |
4,4-difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-12(14)5-3-9(4-6-12)11(16)15-8-10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRGZSFTNNXDQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCC2=CC=CO2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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